molecular formula C23H21N5 B610124 PKR-IN-C51 CAS No. 1314594-23-4

PKR-IN-C51

Cat. No. B610124
CAS RN: 1314594-23-4
M. Wt: 367.45
InChI Key: IDAWNFCAFDXMER-UHFFFAOYSA-N
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Description

PKR-IN-C51, also known as compound 51, is an ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). It has an IC50 of 9 μM and inhibits intracellular PKR activation in a dose-dependent manner in primary mouse macrophages .


Synthesis Analysis

The synthesis of PKR-IN-C51 involves computer-aided drug-discovery tools. Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations . One of these compounds showed anti-apoptotic properties . The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism .


Molecular Structure Analysis

The molecular weight of PKR-IN-C51 is 367.45. Its chemical formula is C23H21N5 . The exact mass is 367.18 . The elemental analysis shows that it contains 75.18% Carbon, 5.76% Hydrogen, and 19.06% Nitrogen .


Chemical Reactions Analysis

PKR-IN-C51 is an ATP-competitive inhibitor. It competes with ATP to bind to the PKR, thereby inhibiting the activation of PKR .


Physical And Chemical Properties Analysis

PKR-IN-C51 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .

Scientific Research Applications

PKR and Apoptosis

The double-stranded RNA-dependent protein kinase (PKR) is known for its role in viral pathogenesis, cell growth, and differentiation, and is considered a tumor suppressor gene. A study by Srivastava, Kumar, and Kaufman (1998) highlighted PKR's novel requirement in stress-induced apoptosis mediated through the phosphorylation of eukaryotic translation initiation factor 2 (eIF-2α). They discovered that overexpression of wild-type PKR was sufficient to induce apoptosis, correlating with increased phosphorylation of eIF-2α, PKR's primary physiological substrate (Srivastava et al., 1998).

PKR in Cell Transformation

Donzé et al. (1995) found that expression of a dominant negative PKR mutant caused malignant transformation of NIH 3T3 cells. This transformation was linked to the reduction of eIF-2 alpha phosphorylation, indicating a critical role of this phosphorylation in controlling cell proliferation (Donzé et al., 1995).

Structural Insights into PKR Activation

Dar, Dever, and Sicheri (2005) provided structural insights into PKR activation, demonstrating how eIF2α binds to PKR and the importance of PKR dimerization and autophosphorylation for its activation and eIF2α substrate recognition. This study offers a deeper understanding of PKR's regulatory mechanisms (Dar et al., 2005).

PKR in Translation Inhibition and Apoptosis

Saelens, Kalai, and Vandenabeele (2001) reported that PKR is proteolyzed early in apoptosis, leading to eIF2-α phosphorylation and translation inhibition. This finding provides a link between PKR activation and the early stages of apoptosis, highlighting its role in cellular response mechanisms (Saelens et al., 2001).

Mechanism of Action

PKR-IN-C51 acts by inhibiting the intracellular activation of PKR in a dose-dependent manner . PKR is one of four integrated stress response (ISR) sensor kinases that phosphorylate the α subunit of eukaryotic initiation factor 2 (eIF2α) in response to stress .

Safety and Hazards

PKR-IN-C51 should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . During combustion, it may emit irritant fumes .

Future Directions

The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . Given the association of PKR with PTEN and the Fanconi complex, these results indicate that PKR likely has other previously unrecognized roles in nuclear signaling that may contribute to leukemic development .

properties

CAS RN

1314594-23-4

Product Name

PKR-IN-C51

Molecular Formula

C23H21N5

Molecular Weight

367.45

IUPAC Name

N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28)

InChI Key

IDAWNFCAFDXMER-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PKR-IN-C51;  PKR IN C51;  PKRINC51;  PKR-inhibitor-C51;  PKR inhibitor C51; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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